molecular formula C14H11FN4O4S B11011506 1-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11011506
M. Wt: 350.33 g/mol
InChI Key: NRVMTZITPSLYIN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a fluorophenyl group, a nitrothiazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the nitrothiazole moiety: The nitrothiazole group is attached through a condensation reaction with the appropriate thiazole derivative.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles such as amines and alcohols are employed.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-methylphenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Comparison: 1-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

Molecular Formula

C14H11FN4O4S

Molecular Weight

350.33 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H11FN4O4S/c15-9-1-3-10(4-2-9)18-7-8(5-11(18)20)13(21)17-14-16-6-12(24-14)19(22)23/h1-4,6,8H,5,7H2,(H,16,17,21)

InChI Key

NRVMTZITPSLYIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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